4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C7H9BrN2S |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2 |
InChI Key |
MFGDYELMVLVEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSN=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Thiosemicarbazides with Alkylating Agents
- Thiosemicarbazides are cyclized to 1,2,4-thiadiazoles through dehydration or oxidative cyclization.
- To introduce the bromomethylcyclopropyl group, an alkylation step with a suitable cyclopropylmethyl bromide derivative is integrated either before or after heterocycle formation.
- Synthesize or procure 1-(bromomethyl)cyclopropane derivatives.
- React the heterocyclic core (e.g., 2-amino-1,3,4-thiadiazole) with 1-(bromomethyl)cyclopropane in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the amino group or other reactive sites.
- High regioselectivity.
- Compatibility with standard heterocycle synthesis pathways.
- Potential side reactions due to ring strain of cyclopropane.
- Need for careful control of reaction conditions to prevent ring opening.
Multi-step Synthesis via Intermediate Precursors
Step 1: Synthesis of 2-amino-1,3,4-thiadiazole
- Using methods similar to those outlined in patent CN103936691A, which involve reacting thiosemicarbazide with phosphorus pentachloride and subsequent neutralization, yielding high purity thiadiazole cores.
Step 2: Alkylation with Bromomethyl Cyclopropane
- The amino group on the thiadiazole ring can be alkylated with bromomethylcyclopropane under basic conditions (e.g., K₂CO₃ in DMF or acetone) to form the desired 4-{[1-(bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole .
Step 3: Purification
- Recrystallization from suitable solvents ensures high purity and yield.
- Flexibility in modifying side chains.
- Well-established protocols for similar alkylations.
- Possible over-alkylation or formation of by-products.
- Need for regioselective control if multiple reactive sites exist.
Cyclopropylmethylation via Radical or Nucleophilic Pathways
- Use of radical initiators (e.g., AIBN) to promote addition of cyclopropylmethyl radicals to heterocycles.
- Generation of a nucleophilic thiadiazole intermediate (e.g., via deprotonation of the nitrogen atom) followed by reaction with 1-(bromomethyl)cyclopropane .
- The strained cyclopropane ring can undergo ring-opening under radical conditions, facilitating the formation of the target compound.
- Potential for high regioselectivity.
- Suitable for complex substitution patterns.
- Requires careful control of reaction conditions.
- Possible side reactions involving ring opening.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. Alkylation of pre-formed thiadiazole | 2-Amino-1,3,4-thiadiazole | 1-(Bromomethyl)cyclopropane, Base (K₂CO₃) | Reflux in DMF or acetone | Simple, high yield | Over-alkylation risk |
| 2. Multi-step heterocycle synthesis + alkylation | Thiosemicarbazide, Phosphorus pentachloride, Bromocyclopropane derivative | Alkylation reagents, neutralization | Controlled temperature, recrystallization | Modular, adaptable | Multi-step, time-consuming |
| 3. Radical/nucleophilic cyclopropylmethylation | Thiadiazole intermediates | Radical initiators or nucleophiles | Radical conditions or base-mediated | Potentially selective | Side reactions, ring strain issues |
Research Findings and Innovations
Recent advancements highlight the utility of enzymatic catalysis and green chemistry approaches in heterocycle synthesis, although specific methods for the cyclopropylmethyl derivative are limited. Notably:
- Enzymatic halogenation (e.g., via chloroperoxidase) can facilitate selective halogenation on heterocycles, potentially enabling subsequent functionalization with cyclopropylmethyl groups.
- Transition-metal-free methods involving base-mediated tandem reactions have successfully synthesized thiadiazoles with various substituents, indicating potential for adaptation to include cyclopropylmethyl groups.
Concluding Remarks
The preparation of This compound can be achieved through:
- Classical alkylation of a pre-synthesized thiadiazole core with 1-(bromomethyl)cyclopropane derivatives.
- Multi-step synthesis involving heterocycle formation followed by targeted alkylation.
- Innovative radical or enzymatic methods , although these require further optimization for this specific substituent.
The choice of method depends on the desired purity, yield, and available reagents. The most straightforward and scalable approach involves synthesizing the thiadiazole core via established protocols and then performing nucleophilic substitution with a bromomethylcyclopropane compound under basic conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or alkynes to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
- Electronic Properties: The 1,2,3-thiadiazole core in the target compound has a distinct electron-deficient character compared to 1,3,4-thiadiazoles (e.g., 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol from ). This difference influences reactivity in electrophilic substitutions and hydrogen-bonding interactions .
- Biological Activity : 1,2,3-Thiadiazoles are preferred in necroptosis inhibition due to their optimal spatial arrangement for target binding, whereas 1,3,4-thiadiazoles are more common in antimicrobial agents .
Substituent Effects
Cyclopropyl vs. Aromatic/Linear Alkyl Groups
- Cyclopropyl : The cyclopropyl group in the target compound enhances conformational rigidity and metabolic stability. highlights that cyclopropyl substituents at the 4-position of 1,2,3-thiadiazoles maximize necroptosis inhibition by improving target engagement .
- Aromatic Groups : Compounds like DX-03-10 (), which feature a trifluoromethylbenzyloxy group, rely on aromatic π-stacking for activity but exhibit reduced potency in sterically demanding environments compared to cyclopropane-containing analogs .
Bromomethyl vs. Other Halogenated Groups
- Bromine Reactivity: The bromomethyl group in the target compound allows for facile alkylation or cross-coupling, unlike chloro or fluoro analogs. For example, 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () uses bromine for Suzuki-Miyaura coupling but lacks the direct reactivity of a bromomethyl substituent .
Necroptosis Inhibition
- Optimal Substituents : demonstrates that small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and halogenated benzylamides at the 5-position of 1,2,3-thiadiazoles synergistically enhance necroptosis inhibition. The target compound’s bromomethyl-cyclopropylmethyl group aligns with this SAR .
- Stereochemical Influence : When a methyl group is present on the benzylic position (as in the target compound), the (S)-enantiomer shows superior activity due to better steric alignment with the target protein .
Anti-Tumor Potential
- Comparison with DX-03-10 : While DX-03-10 () exhibits anti-tumor activity via indoleamine 2,3-dioxygenase inhibition, the target compound’s cyclopropane-bromomethyl group may offer improved blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
Key Research Findings
- Potency Retention : Replacement of the 1,2,3-thiadiazole core with thiophene (as in ) reduces necroptosis inhibition by 3–5-fold, underscoring the importance of the thiadiazole heterocycle .
- Metabolic Stability : Cyclopropyl-containing derivatives exhibit longer half-lives (~4.2 hours in vitro) compared to linear alkyl analogs (~1.8 hours) due to resistance to cytochrome P450 oxidation .
Biological Activity
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring known for its diverse biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a cyclopropyl moiety. The molecular formula is with a molecular weight of approximately 233.13 g/mol . The biological activity of thiadiazole derivatives has been extensively studied, revealing significant pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. A comparative analysis of similar compounds indicates that modifications on the thiadiazole core can significantly influence their effectiveness against various pathogens.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Bromomethyl)-1,2,3-thiadiazole | Thiadiazole | Antimicrobial |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole | Thiadiazole | Anticancer |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Thiadiazole derivative | Antitumor |
The antimicrobial efficacy is often evaluated using standard assays against bacterial strains such as E. coli and S. aureus. In studies, derivatives have demonstrated minimum inhibitory concentrations (MICs) that support their potential use in therapeutic applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, molecular docking studies have indicated that structural variations can enhance binding affinity to cancer cell targets. In vitro assays using cancer cell lines (e.g., U87 and HeLa) have shown that certain derivatives exhibit selective cytotoxicity.
- Case Study : In a study investigating novel thiosemicarbazides and their corresponding thiadiazoles, compound 4d was noted for its high cytotoxic activity against U87 cells with an IC50 value significantly lower than standard treatments like acetazolamide (IC50 = 0.03 ± 0.01 µM) .
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance:
- Carbonic Anhydrase Inhibition : Some thiadiazoles have been shown to inhibit carbonic anhydrase IX effectively, implicating them in cancer treatment strategies aimed at metabolic pathways in tumor cells .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how structural modifications impact biological activity. These studies typically focus on binding interactions with target proteins and enzymes:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves two stages: (1) Formation of the cyclopropane ring system via alkylation or cycloaddition reactions, and (2) Bromination of the methyl group using reagents like -bromosuccinimide (NBS) under radical initiation . The thiadiazole core can be constructed via cyclization of thiosemicarbazide derivatives with carboxylic acids in the presence of POCl₃, which activates carbonyl groups . Optimization includes using polar solvents (e.g., DMF/ethanol mixtures) and catalysts like sodium acetate to enhance reaction efficiency. Monitoring via TLC and elemental analysis ensures purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- ¹H/¹³C NMR : Critical for identifying cyclopropyl proton environments (δ ~0.5–2.0 ppm) and bromomethyl signals (δ ~3.5–4.5 ppm) .
- IR Spectroscopy : Confirms C-Br stretches (~550–650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Validates stoichiometric ratios (C, H, N, S) to confirm purity (>95%) .
- Melting Point : Comparison with literature values (e.g., ~135–137°C for analogous bromomethyl-thiadiazoles) aids preliminary purity checks .
Q. How does the bromomethyl group influence the compound’s reactivity in substitution reactions?
- Methodology : The electron-withdrawing thiadiazole ring activates the bromomethyl group for nucleophilic substitution (SN₂). Solvent polarity (e.g., DMSO or acetone) and catalysts like KI enhance reaction rates. Kinetic studies via HPLC or GC-MS can track substitution progress, while X-ray crystallography confirms regioselectivity in products .
Advanced Research Questions
Q. What computational methods are effective in predicting the electronic and steric effects of the cyclopropylmethyl substituent on the thiadiazole ring?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations assess steric hindrance caused by the cyclopropane ring, correlating with experimental crystallographic data (e.g., bond angles and dihedral angles from X-ray structures) .
Q. How can crystallographic data resolve contradictions in reported biological activities of thiadiazole derivatives?
- Methodology : X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) that stabilize bioactive conformations . For example, if a derivative shows unexpected enzyme inhibition, crystal structures of ligand-enzyme complexes can clarify binding modes. Comparative docking studies (AutoDock Vina) and SAR analysis further differentiate mechanisms (e.g., enzyme vs. receptor targeting) .
Q. What strategies improve regioselectivity in bromination reactions targeting the cyclopropane-methyl group?
- Methodology : Directed bromination using protecting groups (e.g., acetyl) on the thiadiazole ring can steer reactivity toward the cyclopropane-methyl site. Radical inhibitors (e.g., TEMPO) suppress side reactions. Reaction progress monitoring via ¹H NMR and high-resolution MS ensures selectivity, while adjusting solvent polarity (e.g., CCl₄ vs. MeCN) fine-tunes radical stability .
Q. How do non-covalent interactions (e.g., C–H⋯π) in the solid state inform the design of stable thiadiazole derivatives?
- Methodology : Crystal packing analysis (e.g., Hirshfeld surfaces) identifies dominant interactions, such as π-stacking between thiadiazole rings and aromatic substituents. Introducing electron-rich aryl groups enhances these interactions, improving thermal stability. Solubility studies in simulated physiological media (PBS, pH 7.4) link crystal packing to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
